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Compound of Interest
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Cat. No.: B155978

This document provides detailed application notes and protocols for the development and
validation of antibodies specific to lactylated proteins. It is intended for researchers, scientists,
and drug development professionals working in fields such as cell biology, metabolism,
oncology, and immunology.

Introduction to Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl
group, derived from lactate, is covalently attached to the e-amino group of a lysine residue.[1]
This modification links cellular metabolic states, particularly high glycolytic activity (the Warburg
effect), directly to epigenetic regulation and protein function.[2] Lactate, once considered a
metabolic waste product, is now recognized as a key signaling molecule.[1] The development
of specific antibodies to detect and quantify lactylated proteins is crucial for understanding its
role in both normal physiology and disease, including cancer and inflammatory responses.[1][3]

Lactylation-specific antibodies fall into two main categories:

o Pan-Lactyl-Lysine (Pan-Kla) Antibodies: These antibodies recognize the lactyl-lysine
modification itself, regardless of the surrounding protein sequence. They are useful for
detecting global changes in protein lactylation.[3][4]

o Site-Specific Lactylation Antibodies: These antibodies recognize a lactylated lysine residue
within a specific amino acid sequence (e.g., H3K18la). They are essential for studying the
function and regulation of lactylation at a particular site.[3]
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This guide outlines the complete workflow, from designing the antigen to validating and using
these powerful research tools.

Part 1: Antibody Development Workflow

The generation of a high-quality, specific antibody for lactylated proteins is a multi-step process
that begins with a carefully designed antigen.

Protocol 1.1: Antigen Design and Synthesis

The immunogen for producing anti-lactyl-lysine antibodies is typically a synthetic peptide.[5]
The design of this peptide is critical for the specificity of the resulting antibody.

1. For Pan-Kla Antibodies:

e Immunogen: A peptide library containing a centrally located lactylated lysine (Kla) residue is
often used. The surrounding "X" positions are mixtures of various amino acids to ensure the
antibody recognizes the Kla modification itself and not the flanking sequence.[6]

o Example Sequence: Cys-X-X-X-K(la)-X-X-X-X

o Carrier Protein Conjugation: The synthetic peptide is conjugated to a carrier protein, such as
Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. The terminal cysteine
residue is commonly used for this conjugation.

2. For Site-Specific Kla Antibodies:

e Immunogen: A 10-15 amino acid peptide corresponding to the specific protein sequence
surrounding the target lactylated lysine is synthesized.

o Example (Histone H3, Lysine 18)....T-G-G-K(la)-A-P-R-K-Q-L-A...

» Carrier Protein Conjugation: Similar to the pan-Kla immunogen, the site-specific peptide is
conjugated to a carrier protein like KLH.

Peptide Synthesis Protocol (General):

» Method: Solid-phase peptide synthesis (SPPS) is the standard method used.[7]
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Resin Selection: Choose a suitable resin, such as Rink Amide or Wang resin, depending on
the desired C-terminal group.[7]

Amino Acid Coupling: Assemble the peptide stepwise from the C-terminus to the N-terminus.
Use Fmoc-protected amino acids, including a custom-synthesized Fmoc-L-lactyl-lysine, for
the modified residue.[7]

Cycle: Each cycle involves:
o Deprotection: Removal of the N-terminal Fmoc group.
o Coupling: Activation and coupling of the next Fmoc-amino acid in the sequence.[8]

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the
resin and remove all side-chain protecting groups using a cleavage cocktail (e.qg.,
trifluoroacetic acid with scavengers).[7]

Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Verification: Confirm the peptide's identity and purity using mass spectrometry (MS).

Protocol 1.2: Immunization and Antibody Production
(Overview)

Host Animal Selection: Rabbits are commonly used for producing polyclonal antibodies due
to their robust immune response.[9] Mice are used for monoclonal antibody production.

Immunization Schedule:

o Prepare an emulsion of the KLH-conjugated peptide in a suitable adjuvant (e.g., Complete
Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for
subsequent boosts).

o Inject the host animal with the immunogen. The initial injection is followed by several
booster injections every 2-4 weeks.
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 Titer Monitoring: After several boosts, collect small blood samples to test the serum
(antisera) for the presence of specific antibodies, typically by ELISA (see Protocol 2.1).

¢ Production:

o Polyclonal: Once a high titer is achieved, a terminal bleed is performed, and the antiserum
is collected.

o Monoclonal: For monoclonal antibodies, spleen cells from the immunized mouse are fused
with myeloma cells to create hybridomas. These are then screened to isolate a clone
producing a single, highly specific antibody.

Protocol 1.3: Antibody Purification

The collected antiserum contains a mixture of antibodies. The antibody of interest must be
purified.

o Protein A/G Affinity Chromatography:

o Pass the antiserum over a column containing Protein A/G resin, which binds the Fc region
of IgG antibodies.

o Wash the column to remove non-bound proteins.

o Elute the bound antibodies using a low-pH buffer. Neutralize the eluate immediately. This
step isolates the total IgG fraction.

» Antigen-Specific Affinity Purification (Crucial Step):

o Immobilize the same lactylated synthetic peptide used for immunization onto a
chromatography resin (e.g., SulfoLink resin).

o Pass the total IgG fraction over this peptide affinity column. The antibodies that specifically
recognize the lactylated peptide will bind.

o Wash the column extensively to remove non-specific IgG.
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o Elute the specific anti-Kla antibodies using a low-pH buffer or a competing agent.
Immediately neutralize the purified antibody solution.

o Negative Selection (Optional but Recommended): To remove any antibodies that cross-
react with the unmodified lysine, the eluate can be passed through a column containing
the non-lactylated version of the peptide. The flow-through will contain the highly specific
anti-Kla antibody.

Part 2: Antibody Validation Protocols

Thorough validation is essential to ensure the antibody is specific for the lactyl-lysine
modification and suitable for downstream applications.

Protocol 2.1: Enzyme-Linked Immunosorbent Assay
(ELISA)

ELISA is used for initial screening of antisera and for confirming the specificity of the purified
antibody.[10]

e Plate Coating:

o Coat separate wells of a 96-well microtiter plate with the lactylated peptide and the
corresponding unmodified peptide (1-5 pg/mL in carbonate buffer).

o Incubate overnight at 4°C.[10]
e Blocking:
o Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

o Add blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to each well and incubate
for 1-2 hours at room temperature.[11][12]

e Primary Antibody Incubation:
o Wash the plate.

o Add serial dilutions of the antiserum or purified antibody to the wells.
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o Incubate for 1-2 hours at room temperature.[12]

Secondary Antibody Incubation:
o Wash the plate.

o Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG)
diluted in blocking buffer.

o Incubate for 1 hour at room temperature.[13]

Detection:

o Wash the plate.

o Add a TMB substrate solution and incubate in the dark until a blue color develops.[14]
o Add a stop solution to turn the color yellow.

o Read the absorbance at 450 nm using a microplate reader.[14]

Analysis: A specific antibody will show a strong signal in the wells coated with the lactylated
peptide and a very low to no signal in the wells with the unmodified peptide.

Protocol 2.2: Dot Blot and Peptide Competition Assay

This is a rapid and effective method to confirm specificity against a panel of different
modifications.[6][15]

» Peptide Spotting:

o Spot small volumes (1-2 pL) of various peptides onto a nitrocellulose or PVDF membrane.
Include:

» The target lactylated peptide (in decreasing concentrations).

» The unmodified control peptide.
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» Other modified peptides (e.g., acetylated, methylated, crotonylated) to check for cross-
reactivity.[6]

o Allow the membrane to dry completely.

e Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA
in TBST.

e Antibody Incubation:

o Incubate the membrane with the primary anti-Kla antibody (e.g., 1:1000 dilution) for 1 hour
at RT or overnight at 4°C.

o For Peptide Competition:

o Pre-incubate the primary antibody with a 10-fold molar excess of the free lactylated
peptide (competitor) or the unmodified peptide (non-competitor) for 1 hour at room
temperature before adding it to the membrane.[6]

e Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate
with an HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash again and use an enhanced chemiluminescence (ECL) substrate to
visualize the spots.[11]

e Analysis:
o The antibody should only detect the lactylated peptide.

o In the competition assay, the signal should be completely blocked by pre-incubation with
the free lactylated peptide but not by the unmodified peptide.

Protocol 2.3: Western Blot for Specificity Confirmation

The final validation step is to test the antibody on complex biological samples.

e Sample Preparation:
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o Culture cells (e.g., HeLa, MCF7) and treat one group with a high concentration of sodium
lactate (e.g., 25-100 mM) for 24 hours to induce hyper-lactylation.[5][11] Leave another
group untreated.

o Harvest cells and prepare whole-cell, cytoplasmic, or nuclear lysates using RIPA buffer or
a similar lysis buffer containing protease and phosphatase inhibitors.[16]

e SDS-PAGE and Transfer:
o Determine protein concentration using a BCA assay.
o Separate 20-30 pg of protein lysate per lane on an SDS-polyacrylamide gel.[11]
o Transfer the proteins to a PVDF or nitrocellulose membrane.[16]

e Immunoblotting:

o Block the membrane for 1 hour in 5% non-fat dry milk/ TBST.[17]

[¢]

Incubate with the primary anti-Kla antibody (see table below for dilutions) overnight at 4°C.

[5]

Wash three times with TBST.

[¢]

[e]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

Wash three times with TBST.

o

o Detection: Apply ECL substrate and image the blot.[18]

e Analysis: A specific pan-Kla antibody should show a significant increase in signal across a
broad range of molecular weights in the lactate-treated sample compared to the untreated
control. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should be used to ensure
equal protein loading.

Part 3: Application Notes and Protocols
Application Note 3.1: Western Blotting (WB)
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Western blotting is used to detect global or specific protein lactylation in cell or tissue lysates.
[13]

e Purpose: To semi-quantitatively analyze changes in lactylation levels in response to different
stimuli or in different biological states.[3]

e Protocol: Follow Protocol 2.3.
o Key Considerations:

o Positive Control: Use lysates from cells treated with sodium lactate as a positive control for
pan-Kla antibodies.[5]

o Loading Control: Always include a loading control to normalize the data.

o Specificity: The signal should be specific to lactate treatment or the biological condition
being studied.

Application Note 3.2: Immunoprecipitation (IP)

IP is used to enrich lactylated proteins from a complex mixture for subsequent analysis by
Western Blot or Mass Spectrometry.[19]

e Purpose: To identify novel lactylated proteins or to study the lactylation status of a specific
protein of interest.

e Protocol:

o Lysate Preparation: Prepare cell lysates under non-denaturing conditions using an IP-
compatible lysis buffer (e.g., Tris-based buffer with 0.1-0.5% Triton X-100).[19][20]

o Pre-clearing: Incubate the lysate (500-1000 pg) with Protein A/G agarose/magnetic beads
for 1 hour to reduce non-specific binding.

o Immunoprecipitation:

» Incubate the pre-cleared lysate with the anti-Kla antibody (2-5 pg) overnight at 4°C with
gentle rotation.[20]
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» Add fresh Protein A/G beads and incubate for another 1-4 hours.

o Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove
non-specifically bound proteins.[19]

o Elution: Elute the bound proteins by boiling the beads in SDS sample buffer for 5-10
minutes.

o Analysis: Analyze the eluate by Western Blot using an antibody against a specific protein
of interest or proceed with sample preparation for mass spectrometry-based proteomics to
identify all captured proteins.[21]

Application Note 3.3: Chromatin Immunoprecipitation
(ChiP)

ChIP is used to study the genomic localization of histone lactylation.[22]

e Purpose: To determine if histone lactylation is enriched at specific genomic regions, such as
promoters or enhancers, and to correlate these marks with gene expression.[3]

e Protocol:

o Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with
glycine.[23]

o Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments
of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[22]

o Immunoprecipitation:

» Incubate the sheared chromatin with a site-specific histone lactylation antibody (e.g.,
anti-H3K18la) or a pan-Kla antibody overnight at 4°C.[16]

» Use Protein A/G beads to capture the antibody-chromatin complexes.

o Washing: Perform a series of stringent washes to remove non-specific chromatin.
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o Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by heating at 65°C in the presence of high salt.

o DNA Purification: Purify the immunoprecipitated DNA.

o Analysis: Analyze the purified DNA using quantitative PCR (QPCR) with primers for
specific gene loci or by next-generation sequencing (ChlP-seq) for genome-wide analysis.
[16]

Data Presentation: Quantitative Information

The following tables summarize typical starting concentrations and dilutions for lactylation-
specific antibodies in various applications. Note that optimal conditions should be determined
experimentally for each antibody and experimental system.

Table 1: Recommended Antibody Dilutions for Various Applications

L ) I Site-Specific Antibody
Application Pan-Kla Antibody Dilution

Dilution
Western Blot (WB) 1:500 - 1:2000 1:1000 - 1:5000
ELISA 1:1000 - 1:10000 1:2000 - 1:20000
Immunofluorescence (IF/ICC) 1:50 - 1:200 1:100 - 1:500
Immunohistochemistry (IHC) 1:50 - 1:200 1:100 - 1:500

Data compiled from[4][9][11][24].

Table 2: Reagent Concentrations for Key Protocols
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Protocol | Reagent

Typical Concentration /
Amount

Purpose

Western Blot

Sodium Lactate (Cell

Treatment)

25 - 100 mM for 24h

Induce protein lactylation

Protein Lysate Loading

20 - 50 ug per lane

Protein separation

Blocking Buffer

5% non-fat dry milk or BSA in
TBST

Reduce non-specific antibody
binding

Immunoprecipitation

Total Protein Input 500 pg - 2 mg Enrich low-abundance proteins
Primary Antibody 2-5ug perIP Capture target protein
ChiP

Formaldehyde (Cross-linking)

1% final concentration for 8-10

min

Covalently link proteins to DNA

Primary Antibody

2 - 10 pg per ChIP reaction

Immunoprecipitate chromatin

ELISA

Peptide Coating Concentration

1-5pg/mL

Immobilize antigen

Data compiled from[5][11][13][20][23].

Mandatory Visualizations
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Figure 1. Workflow for Lactyl-Specific Antibody Development
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Caption: Workflow for Lactyl-Specific Antibody Development.
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Caption: Peptide Competition Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Mechanism and application of lactylation in cancers - PMC [pmc.ncbi.nlm.nih.gov]
. PTM BIO [ptmbio.com]

. antbioinc.com [antbioinc.com]

. PTM BIO [ptmbio.com]

. huabio.com [huabio.com]

. researchgate.net [researchgate.net]

. peptide.com [peptide.com]

. Peptide Design: Principles & Methods | Thermo Fisher Scientific - AE [thermofisher.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. assaygenie.com [assaygenie.com]

¢ 10. assaygenie.com [assaygenie.com]

e 11. ABclonal [abclonal.com]

e 12. ELISA Protocol | Rockland [rockland.com]

e 13. Western Blot Protocol | Proteintech Group [ptglab.com]

e 14. Human Lactate ELISA Kit (ab287808) is not available | Abcam [abcam.com]

« 15. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology
[cellsignal.com]

o 16. Lipopolysaccharide-induced histone lactylation mediates m6A RNA modification causing
mitochondrial dysfunction and pulmonary fibroblasts activation to exacerbate sepsis-
associated pulmonary fibrosis | springermedizin.de [springermedizin.de]

e 17. Western blot protocol | Abcam [abcam.com]
» 18. origene.com [origene.com]

e 19. protocols.io [protocols.io]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.benchchem.com/product/b155978?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135226/
https://www.ptmbio.com/services/proteomicsdetail.htm?id=2303100005
https://www.antbioinc.com/blogs/technical-articles/lactylation-antibodies-how-to-decode-the-dialogue-mechanism-between-tumor-metabolism-and-immunity
https://www.ptmbio.com/products/anti-l-lactyllysine-rabbit-pab/PTM-1401.htm
https://www.huabio.com/products/pan-lactyl-lysine-antibody-clone-psh03-74-recombinant-monoclonal-ha722038
https://www.researchgate.net/figure/Validation-of-histone-lysine-lactylation-a-c-e-Extracted-ion-chromatograms-from_fig1_336769225
https://www.peptide.com/resources/solid-phase-peptide-synthesis/how-to-synthesize-a-peptide/
https://www.thermofisher.com/ae/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/peptide-synthesis.html
https://www.assaygenie.com/anti-pan-lactic-acid-lysine-antibody-cab18831/
https://www.assaygenie.com/complete-elisa-guide-get-reliable-results-every-time-expert-protocols/
https://abclonal.com/catalog-antibodies/PanLacticacidLysineRabbitmAb/A23004
https://www.rockland.com/resources/elisa-protocol/
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.abcam.com/en-us/products/elisa-kits/human-lactate-elisa-kit-ab287808
https://www.cellsignal.com/about-us/approach-validation-principles/complementary-assay
https://www.cellsignal.com/about-us/approach-validation-principles/complementary-assay
https://www.springermedizin.de/lipopolysaccharide-induced-histone-lactylation-mediates-m6a-rna-/51835804
https://www.springermedizin.de/lipopolysaccharide-induced-histone-lactylation-mediates-m6a-rna-/51835804
https://www.springermedizin.de/lipopolysaccharide-induced-histone-lactylation-mediates-m6a-rna-/51835804
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://www.protocols.io/view/immunoprecipitation-protocol-98qh9vw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology
[cellsignal.com]

e 21. A bioorthogonal chemical reporter for the detection and identification of protein lactylation
- PMC [pmc.ncbi.nlm.nih.gov]

e 22. epigenome-noe.net [epigenome-noe.net]
e 23. bosterbio.com [bosterbio.com]

e 24. Anti-Pan Lactic acid-Lysine antibody produced in rabbit | Sigma-Aldrich
[sigmaaldrich.com]

 To cite this document: BenchChem. [Development of antibodies specific for lactylated
proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155978#development-of-antibodies-specific-for-
lactylated-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132054/
https://www.epigenome-noe.net/researchtools/protocol.php_protid=22.html
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://www.sigmaaldrich.com/US/en/product/sigma/sab5701141
https://www.sigmaaldrich.com/US/en/product/sigma/sab5701141
https://www.benchchem.com/product/b155978#development-of-antibodies-specific-for-lactylated-proteins
https://www.benchchem.com/product/b155978#development-of-antibodies-specific-for-lactylated-proteins
https://www.benchchem.com/product/b155978#development-of-antibodies-specific-for-lactylated-proteins
https://www.benchchem.com/product/b155978#development-of-antibodies-specific-for-lactylated-proteins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

